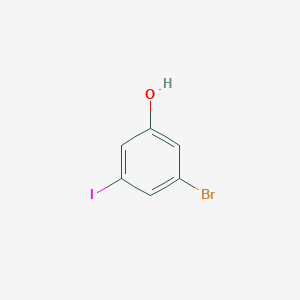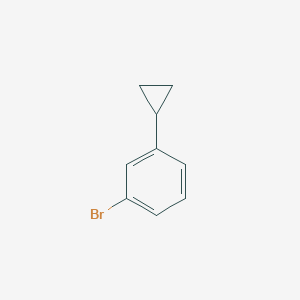
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TDPA is a purine analog that was first synthesized in the 1950s. It is a white crystalline powder that is soluble in water and has a molecular weight of 327.36 g/mol. TDPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
作用機序
TDPA inhibits xanthine oxidase by binding to the enzyme's active site and preventing the conversion of hypoxanthine to xanthine and uric acid. This leads to a decrease in the production of reactive oxygen species and inflammation, which are associated with various diseases.
Biochemical and Physiological Effects:
TDPA has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and immune cells. TDPA has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
TDPA has several advantages for lab experiments, including its high solubility in water and its ability to inhibit xanthine oxidase activity in a dose-dependent manner. However, TDPA has some limitations, including its potential toxicity at high concentrations and its instability in acidic conditions.
将来の方向性
There are several future directions for the research on TDPA. One potential area of interest is the development of TDPA-based drugs for the treatment of various diseases. Another area of interest is the investigation of TDPA's effects on other enzymes involved in purine metabolism. Additionally, further studies are needed to determine the optimal dosage and administration of TDPA for therapeutic use.
In conclusion, TDPA is a chemical compound with unique properties and potential applications in various fields. Its ability to inhibit xanthine oxidase activity and reduce oxidative stress and inflammation make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of TDPA and its future applications.
合成法
TDPA can be synthesized through a multi-step process involving the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formaldehyde and sodium bisulfite. The resulting intermediate is then reacted with acetic anhydride to produce TDPA. This synthesis method has been optimized over the years to improve yield and purity.
科学的研究の応用
TDPA has been widely used in scientific research due to its ability to inhibit the activity of xanthine oxidase, an enzyme that plays a key role in purine metabolism. TDPA has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as gout, Parkinson's disease, and Alzheimer's disease.
特性
CAS番号 |
1672-28-2 |
|---|---|
製品名 |
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid |
分子式 |
C10H14N4O5S |
分子量 |
302.31 g/mol |
IUPAC名 |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H14N4O5S/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-3-5-20(17,18)19/h6H,3-5H2,1-2H3,(H,17,18,19) |
InChIキー |
RSTSVFVCHWLPHQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |
その他のCAS番号 |
1672-28-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



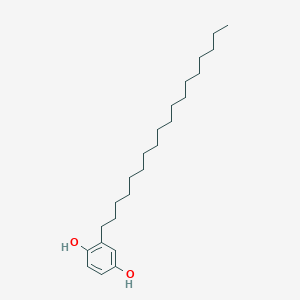
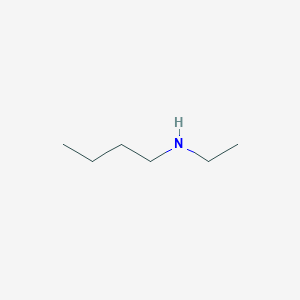
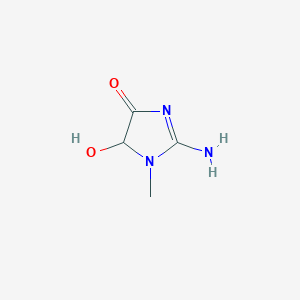
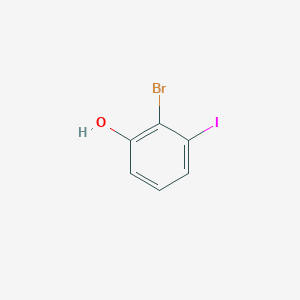

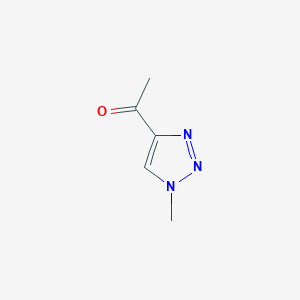
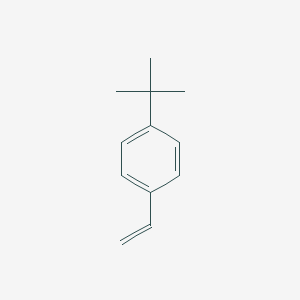
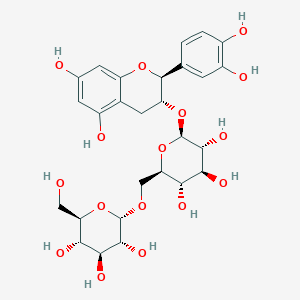

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
